molecular formula C19H20N4O4S2 B2503902 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-08-1

4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2503902
CAS No.: 533872-08-1
M. Wt: 432.51
InChI Key: ZNRXLFHDIJWSCE-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a thiophene-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiophene Substitution: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Azepane Sulfonylation: The azepane ring is sulfonylated using a sulfonyl chloride in the presence of a base.

    Final Coupling: The final product is obtained by coupling the azepane sulfonyl derivative with the thiophene-oxadiazole intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The benzamide and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide and thiophene derivatives.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The azepane sulfonyl group and the thiophene-oxadiazole moiety are key functional groups that interact with biological macromolecules, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
  • Thiophene-2-ethylamine
  • Azepan-1-yl-[7-chloro-4-thiophen-2-yl-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl]methanone

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, sulfonyl group, and thiophene-oxadiazole moiety allows for diverse interactions and reactivity, making it a versatile compound in various research fields.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c24-17(20-19-22-21-18(27-19)16-6-5-13-28-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRXLFHDIJWSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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